(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-18-17-20(25-13-15-29-16-14-25)24-22(23-18)27-11-9-26(10-12-27)21(28)8-7-19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAPXIGLHMSJMY-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antiproliferative, and neuroprotective properties based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H25N5O
- Molecular Weight : 353.45 g/mol
- IUPAC Name : (E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
This compound features a piperazine moiety linked to a morpholinopyrimidine structure, which is significant for its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of morpholinopyrimidine, including the compound , exhibit notable anti-inflammatory activity. In a study evaluating various derivatives, it was found that certain compounds significantly inhibited the production of nitric oxide (NO) in LPS-stimulated macrophages. The mechanisms involved include:
- Inhibition of iNOS and COX-2 : The compound demonstrated a reduction in the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical mediators in the inflammatory response .
| Compound | IC50 (µM) | Effect on iNOS | Effect on COX-2 |
|---|---|---|---|
| V4 | 5.0 | Decreased | Decreased |
| V8 | 6.5 | Decreased | Decreased |
Antiproliferative Activity
The antiproliferative effects of this compound were assessed against various cancer cell lines. The results showed that the compound inhibited cell growth effectively, with IC50 values indicating potent activity against multiple tumor types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 10.5 | Induction of apoptosis |
| M21 | 12.0 | Cell cycle arrest at G2/M phase |
| MCF7 | 8.8 | Inhibition of DNA synthesis |
These findings suggest that the compound may serve as a promising candidate for cancer therapy by targeting specific cellular pathways involved in proliferation and survival .
Neuroprotective Activity
In vivo studies have demonstrated that the compound exhibits neuroprotective properties. In models of acute cerebral ischemia, it was shown to significantly prolong survival time and reduce mortality rates among treated subjects compared to control groups:
| Treatment Group | Survival Time (hours) | Mortality Rate (%) |
|---|---|---|
| Control | 5.0 | 80 |
| Compound Treatment | 12.5 | 30 |
These results indicate that the compound may protect neuronal cells from ischemic damage, suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Routes : The target compound likely employs palladium-catalyzed coupling (similar to Compounds 6d and 6g ) or condensation (as in Compound 11 ). Piperazine-linked analogs (e.g., ) suggest modular synthesis via nucleophilic substitution or cross-coupling.
- Bulky substituents (e.g., s-butyl in ) may reduce solubility but improve target specificity.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations :
- IR Stretching: Enone systems in all compounds show strong C=O (1630–1640 cm⁻¹) and conjugated C=C (1600–1610 cm⁻¹) absorption bands .
- ¹H-NMR: The trans-configuration (E-isomer) is confirmed by coupling constants (J=15.9–16.0 Hz) for the enone protons .
- Melting Points : Higher melting points in Compound 6g (235–237°C) vs. 6d (122–124°C) correlate with increased aromaticity and hydrogen-bonding capacity from the thiophene substituent .
Q & A
Q. Table 1. Key Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pyrimidine Core Formation | 1-(4-Morpholinophenyl)ethanone, NaOH, ethanol, 200°C, 1 h | 65–75 | 90 | |
| Piperazine Coupling | Guanidine nitrate, LiOH, reflux, 4 h | 50–60 | 85 | |
| Enone Formation | 3-Phenylpropenoyl chloride, DCM, RT, 12 h | 70–80 | 95 |
Q. Table 2. Biological Activity of Structural Analogs
| Analog Structure | Target (IC₅₀, nM) | Cell Line Activity (IC₅₀, µM) | Reference |
|---|---|---|---|
| 4-Fluoro-phenyl variant | PI3Kα: 12.3 | HeLa: 1.2 | |
| 6-Methyl-pyridazine variant | CDK2: 8.7 | MCF-7: 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
